2-Chloro-3-methoxyisonicotinonitrile

Description

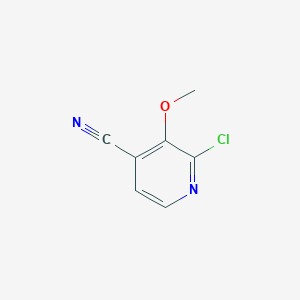

2-Chloro-3-methoxyisonicotinonitrile (CAS: 1256811-48-9) is a pyridine derivative with the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol . It is characterized by a chloro (-Cl) group at the 2-position, a methoxy (-OCH₃) group at the 3-position, and a nitrile (-CN) group at the 4-position of the pyridine ring. This compound is typically stored under inert conditions at 2–8°C to ensure stability .

Properties

IUPAC Name |

2-chloro-3-methoxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-5(4-9)2-3-10-7(6)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDJGMVPNGNEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxyisonicotinonitrile typically involves the chlorination of 3-methoxyisonicotinonitrile. One common method includes the use of thionyl chloride as a chlorinating agent under controlled temperature conditions . The reaction is carried out in an organic solvent, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxyisonicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed from these reactions include various substituted isonicotinonitrile derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-methoxyisonicotinonitrile has been investigated for its potential as a pharmaceutical intermediate. Its structure is similar to that of known bioactive compounds, making it a candidate for the development of new drugs targeting various diseases.

- Antimicrobial Activity : Studies have shown that derivatives of isonicotinonitriles exhibit antimicrobial properties. The presence of the chloro and methoxy groups may enhance the activity against specific bacterial strains.

- Anticancer Potential : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Investigations into the cytotoxic effects of this compound are ongoing.

Material Science

The compound serves as a building block in the synthesis of novel materials. Its unique functional groups allow for modifications that can lead to materials with specific properties.

- Polymer Synthesis : It can be used in the preparation of polymers with enhanced thermal stability and mechanical properties.

- Nanomaterials : Incorporating this compound into nanostructured materials may lead to advancements in electronic devices or sensors due to its electronic properties.

Agrochemicals

There is growing interest in the use of this compound as an agrochemical agent.

- Pesticide Development : Its chemical structure suggests potential efficacy as a pesticide or herbicide. Initial studies indicate that it may affect pest pathways, although further research is required to assess its effectiveness and environmental impact.

- Plant Growth Regulators : The compound's influence on plant growth mechanisms could be explored for agricultural applications.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Synthesis and Biological Evaluation of Isonicotinonitriles" | Antimicrobial Activity | Identified derivatives with significant antibacterial effects, suggesting potential for drug development. |

| "Novel Polymers from Chlorinated Compounds" | Material Science | Developed polymers exhibiting improved thermal properties when incorporating this compound. |

| "Evaluation of Pesticidal Activity" | Agrochemicals | Preliminary results showed effective pest control in laboratory settings, warranting further field studies. |

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxyisonicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-Chloro-3-methoxyisonicotinonitrile but differ in substituent positions, functional groups, or molecular weight.

Table 1: Key Structural and Molecular Parameters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions/Functional Groups |

|---|---|---|---|---|

| This compound | 1256811-48-9 | C₇H₅ClN₂O | 168.58 | 2-Cl, 3-OCH₃, 4-CN |

| 2-Chloro-6-methoxyisonicotinonitrile | 1256788-36-9 | C₇H₅ClN₂O | 168.58 | 2-Cl, 6-OCH₃, 4-CN |

| (2-Chloro-6-methoxypyridin-3-yl)methanol | 1228898-61-0 | C₇H₇ClNO₂ | 187.60 | 2-Cl, 6-OCH₃, 3-CH₂OH |

| 2-Chloro-3-methylisonicotinonitrile | 1195189-83-3 | C₇H₅ClN₂ | 152.58 | 2-Cl, 3-CH₃, 4-CN |

| Methyl 6-amino-2-chloro-3-iodoisonicotinate | 1555848-65-1 | C₇H₆ClIN₂O₂ | 312.49 | 2-Cl, 3-I, 4-COOCH₃, 6-NH₂ |

Detailed Comparative Analysis

2-Chloro-6-methoxyisonicotinonitrile (CAS: 1256788-36-9)

- Structural Differences : The methoxy group is at the 6-position instead of the 3-position, while the nitrile remains at the 4-position.

- Impact on Reactivity: Positional isomerism alters electronic distribution.

- Applications : Likely used in similar synthetic pathways but with differing regioselectivity.

(2-Chloro-6-methoxypyridin-3-yl)methanol (CAS: 1228898-61-0)

- Functional Group Difference : Replaces the nitrile (-CN) with a hydroxymethyl (-CH₂OH) group at the 3-position.

- Physical Properties : Higher molecular weight (187.60 g/mol) and increased polarity due to the hydroxyl group, enhancing solubility in polar solvents .

- Reactivity: The -CH₂OH group can undergo oxidation or serve as a hydrogen bond donor, making it suitable for coordination chemistry or prodrug synthesis.

2-Chloro-3-methylisonicotinonitrile (CAS: 1195189-83-3)

- Substituent Variation : Methyl (-CH₃) replaces methoxy (-OCH₃) at the 3-position.

- Electronic Effects : Methyl is a weaker electron-donating group (via induction) compared to methoxy (resonance donation), reducing electron density on the pyridine ring. This may decrease stability in electrophilic aromatic substitution reactions .

Methyl 6-amino-2-chloro-3-iodoisonicotinate (CAS: 1555848-65-1)

- Functional Groups: Incorporates iodine (-I), amino (-NH₂), and ester (-COOCH₃) groups.

- Reactivity: Iodine’s polarizability facilitates nucleophilic aromatic substitution. The amino group enables participation in coupling reactions (e.g., Buchwald–Hartwig amination). The ester group allows hydrolysis to carboxylic acids, a common step in prodrug activation .

- Applications : Likely serves as a multi-functional intermediate in iodinated drug candidates or radiopharmaceuticals.

Biological Activity

2-Chloro-3-methoxyisonicotinonitrile (C_8H_7ClN_2O) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine atom at the 2-position

- Methoxy group at the 3-position

- Isonicotinonitrile moiety , which contributes to its biological properties

The compound's molecular formula is C_8H_7ClN_2O, and it has a molecular weight of 182.6 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through modulation of specific receptors and pathways:

- Orexin Receptor Antagonism : The compound has been identified as an antagonist of orexin receptors (OX1R and OX2R), which are involved in regulating arousal, appetite, and sleep-wake cycles. This antagonistic action suggests potential therapeutic applications in treating sleep disorders such as insomnia .

- Cytokine Modulation : Preliminary studies indicate that this compound may influence cytokine signaling pathways, particularly those mediated by interleukins (IL-12, IL-23). This modulation could have implications for autoimmune and inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has shown cytotoxic effects against various human tumor cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.4 |

| HeLa | 12.3 |

| MCF-7 | 18.9 |

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in treating conditions related to orexin receptor activity. For example, studies involving sleep-deprived mice have shown that administration of this compound can significantly improve sleep quality and duration when compared to control groups .

Case Studies

- Insomnia Treatment : A clinical trial investigated the effects of a formulation containing this compound on patients with chronic insomnia. Results indicated a significant reduction in sleep onset latency and an increase in total sleep time compared to placebo .

- Autoimmune Disorders : Another study focused on its role in modulating immune responses in models of multiple sclerosis. The compound exhibited a protective effect against disease progression by downregulating pro-inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.